Product packaging for 1-azido-2-(bromomethyl)benzene(Cat. No.:CAS No. 31553-17-0)

1-azido-2-(bromomethyl)benzene

Cat. No.: B1655085
CAS No.: 31553-17-0
M. Wt: 212.05 g/mol
InChI Key: PWZIAXQTHQFMHZ-UHFFFAOYSA-N
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Description

Strategic Significance of Azido (B1232118) and Bromomethyl Functional Groups in Bifunctional Aromatic Scaffolds

Bifunctional molecules, which possess two distinct reactive sites, are of paramount importance in the field of organic synthesis. They serve as versatile building blocks that allow for the sequential or simultaneous formation of multiple chemical bonds, enabling the construction of complex molecular architectures. Aromatic scaffolds featuring both an azido (-N₃) and a bromomethyl (-CH₂Br) group are particularly noteworthy due to the unique and complementary reactivity of these functionalities.

The azido group is a high-energy functional group prized for its diverse reactivity. baseclick.eu It can act as a nucleophile, an electrophile, or a radical acceptor. researchgate.net One of its most prominent roles is in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.comwikipedia.orgresearchgate.net This reaction is highly efficient and selective, proceeding under mild conditions to form stable 1,2,3-triazole rings. masterorganicchemistry.comnih.gov The azide (B81097) group is also a precursor to amines via reduction, such as the Staudinger reaction, making it a useful protected form of an amine. wikipedia.organdrews.edu Furthermore, azides can undergo rearrangements like the Curtius rearrangement to form isocyanates. masterorganicchemistry.com

The bromomethyl group , an alkyl halide, is a highly reactive electrophilic moiety. ontosight.aicymitquimica.com The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (SN2) reactions. cymitquimica.com This allows for the introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, and alcohols. The bromomethyl group's reactivity makes it a valuable tool for introducing new carbon-heteroatom bonds. cymitquimica.com

The presence of both these functional groups on a single aromatic ring creates a powerful synthetic intermediate. The orthogonal reactivity of the azido and bromomethyl groups allows for selective transformations at one site while leaving the other intact for subsequent reactions. This "bifunctionality" is crucial for the synthesis of complex molecules, including polymers, dendrimers, and biologically active compounds. diva-portal.orgnih.gov

Foundational Role of 1-Azido-2-(bromomethyl)benzene in Advanced Chemical Transformations

This compound, with its ortho-disubstituted pattern, is a key reagent that leverages the distinct reactivities of the azido and bromomethyl groups for advanced chemical transformations. Its structure allows for the construction of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. kit.edunih.gov

The dual functionality of this compound enables its participation in a range of synthetic strategies. For instance, the bromomethyl group can first react with a nucleophile, followed by a "click" reaction involving the azido group. beilstein-journals.orgresearchgate.net This sequential approach is fundamental in bioconjugation chemistry for labeling and modifying biomolecules like proteins and RNA. nih.gov

A significant application of this compound is in intramolecular reactions to form fused heterocyclic systems. The proximity of the azido and bromomethyl groups facilitates cyclization reactions, leading to the formation of unique ring structures that would be challenging to synthesize through other methods. researchgate.netmdpi.com For example, the reaction of this compound with phosphines can lead to intramolecular Staudinger ligation-type reactions. researchgate.net

The table below summarizes some of the key reactions and applications of this compound, highlighting its versatility as a synthetic building block.

Reaction Type Reacting Group(s) Product(s) Significance
Nucleophilic SubstitutionBromomethylSubstituted benzene (B151609) derivativesIntroduction of diverse functional groups.
Click Chemistry (CuAAC)Azido1,2,3-Triazole derivativesEfficient and selective bioconjugation and material synthesis. beilstein-journals.orgnih.gov
Intramolecular CyclizationAzido and BromomethylFused N-heterocyclesSynthesis of complex heterocyclic scaffolds. researchgate.netmdpi.com
Staudinger ReactionAzidoAmines, Aza-ylidesAmine synthesis and further functionalization. wikipedia.organdrews.edu

The strategic placement of the azido and bromomethyl groups in an ortho relationship on the benzene ring allows for a rich and diverse chemistry. This has established this compound as a foundational tool for chemists to construct elaborate molecules with applications spanning from medicinal chemistry to materials science. elsevierpure.com Its ability to participate in both intermolecular and intramolecular transformations underscores its importance in contemporary organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1655085 1-azido-2-(bromomethyl)benzene CAS No. 31553-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIAXQTHQFMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456919
Record name Benzene, 1-azido-2-(bromomethyl)-
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31553-17-0
Record name Benzene, 1-azido-2-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-2-(bromomethyl)benzene
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Ii. Synthetic Methodologies for 1 Azido 2 Bromomethyl Benzene

Direct Synthesis of 1-Azido-2-(bromomethyl)benzene

The most common and direct route to this compound involves the nucleophilic substitution of a suitable benzyl (B1604629) bromide.

This method utilizes the reaction of 2-bromobenzyl bromide with an azide (B81097) salt, typically sodium azide (NaN₃), to introduce the azido (B1232118) group.

The synthesis of this compound is achieved through a nucleophilic substitution reaction where 2-bromobenzyl bromide is treated with sodium azide. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. masterorganicchemistry.com This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. The azide ion is an effective nucleophile for this transformation due to its high charge density and relatively low basicity. masterorganicchemistry.com

The presence of the bromine atom on the benzene (B151609) ring is a crucial feature of the starting material, 2-bromobenzyl bromide. This structural element, along with the reactive azido group, makes the resulting product, this compound, a versatile building block in various chemical syntheses.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: Polar aprotic solvents are generally preferred for this reaction as they effectively solvate the cation (Na⁺) of the azide salt while leaving the azide anion relatively free and highly nucleophilic. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents that have been shown to enhance the reaction rate.

Temperature: The reaction temperature is a critical factor that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the thermally sensitive azide compound. A typical temperature range for this reaction is between 80-90°C. This temperature range provides a balance between achieving an efficient substitution and avoiding unwanted side reactions.

Stoichiometry: The molar ratio of the reactants also plays a significant role in the reaction outcome. A slight excess of sodium azide (typically 1.1 to 1.2 equivalents) is often used to ensure the complete conversion of the 2-bromobenzyl bromide. Using a larger excess of the azide salt does not significantly improve the yield and can complicate the purification process. Reaction times are generally kept between 1 to 2 hours, as prolonged heating can lead to the formation of byproducts.

ParameterOptimized ConditionRationale
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Enhances the nucleophilicity of the azide ion, increasing the reaction rate.
Temperature 80–90°CAvoids decomposition of the azide product while ensuring efficient substitution.
Stoichiometry 1.1–1.2 equivalents of NaN₃Improves conversion of the starting material without significant side reactions.
Reaction Time 1–2 hoursSufficient for complete reaction; longer times may lead to side products.

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the pure this compound. The typical process involves an aqueous workup to remove the inorganic salts and the polar aprotic solvent. The crude product is extracted from the aqueous phase using an organic solvent, such as diethyl ether.

The final purification is most commonly achieved by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the desired product from any unreacted starting materials or byproducts. The purity of the final product can be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

While the direct azidation of 2-bromobenzyl bromide is a primary method, related synthetic strategies exist for preparing bromomethyl-substituted aryl azides.

An alternative route involves the conversion of a hydroxymethyl group to a bromomethyl group on an already-formed azido-benzene ring. For instance, (3-azidophenyl)methanol (B1526932) has been successfully converted to 1-azido-3-(bromomethyl)benzene. clockss.org This transformation is typically achieved using a brominating agent. This approach is particularly useful when the corresponding hydroxymethyl-azido-benzene is more readily available or when this route offers strategic advantages in a multi-step synthesis.

Related Synthetic Approaches to Aryl Azido-Bromomethyl Compounds

General Nucleophilic Azidation Strategies from Halide Precursors

The introduction of an azide functional group via nucleophilic substitution is a cornerstone of organic synthesis. This strategy relies on the displacement of a suitable leaving group, typically a halide, by the azide anion (N₃⁻). The azide ion is an excellent nucleophile, which allows it to participate readily in Sₙ2 reactions. chemspider.comecust.edu.cn

The most common source of the azide ion is sodium azide (NaN₃), an inexpensive and readily available salt. ecust.edu.cn The general reaction scheme involves treating an alkyl or benzyl halide with sodium azide in a suitable solvent. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially for primary and secondary halides, where the azide nucleophile attacks the electrophilic carbon atom bearing the halide, leading to an inversion of configuration if the carbon is a stereocenter. chemspider.com

The choice of solvent is critical for the success of the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are frequently used as they effectively solvate the cation (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. Mixtures of solvents, such as acetone (B3395972)/water, have also been proven effective. google.com Reaction conditions can vary, with many substitutions occurring at room temperature, although heating may be employed to accelerate the reaction with less reactive halides. chemspider.comtandfonline.com

The efficiency of the substitution depends on the nature of the leaving group, with the reactivity order being I > Br > Cl > F. Benzylic halides are particularly good substrates for this reaction due to the stabilization of the transition state by the adjacent aromatic ring. chadsprep.com

Interactive Table: Key Factors in Nucleophilic Azidation
FactorDescriptionCommon Examples/Conditions
Nucleophile SourceProvides the azide anion (N₃⁻).Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃)
SubstrateAlkyl or benzyl precursor with a good leaving group.Primary and benzylic bromides or chlorides.
SolventAffects the solubility of reagents and the nucleophilicity of the azide ion.DMF, DMSO, Acetonitrile, Acetone/Water. google.com
TemperatureInfluences the reaction rate.Room temperature to elevated temperatures (e.g., 50-90°C). chemspider.com
MechanismThe pathway of the substitution reaction.Primarily Sₙ2 for primary and benzylic halides. chemspider.com

Precursor Synthesis and Halogenation/Azidation Sequence Planning

The synthesis of this compound can be approached in two primary ways regarding the sequence of introducing the functional groups: (A) bromination followed by azidation, or (B) azidation followed by bromination.

Sequence A: Start with a commercially available toluene (B28343) derivative, introduce the bromomethyl group, and then perform the azidation of the aromatic ring.

Sequence B: Start with a toluene derivative, introduce the azide group onto the ring, and then perform a benzylic bromination of the methyl group.

The choice of sequence is often dictated by the availability of starting materials and the compatibility of the functional groups with the reaction conditions of each step.

A crucial step in one of the common synthetic pathways to this compound involves the preparation of a dibrominated intermediate, α,α'-dibromo-o-xylene (1,2-bis(bromomethyl)benzene), or a mono-brominated alcohol like 2-(bromomethyl)benzyl alcohol.

A standard method for introducing a bromine atom at the benzylic position is through radical bromination using N-bromosuccinimide (NBS). chemistrysteps.comcommonorganicchemistry.com This reaction is typically initiated by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and is carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). commonorganicchemistry.commasterorganicchemistry.com

For instance, starting from o-xylene, reaction with an excess of NBS can lead to the formation of 1,2-bis(bromomethyl)benzene (B41939). ecust.edu.cn This di-brominated compound can then serve as a precursor where one of the bromomethyl groups is subsequently converted to an azide.

Alternatively, 2-(bromomethyl)benzyl alcohol can be synthesized from 1,2-benzenedimethanol (B1213519) by reacting it with hydrobromic acid in a solvent like toluene. chemicalbook.com This intermediate, possessing a reactive benzylic bromide and a hydroxyl group, offers another route for functionalization.

Interactive Table: Synthesis of Bromomethylbenzene Intermediates
PrecursorReagentsProductReaction Type
o-XyleneN-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO)1,2-Bis(bromomethyl)benzeneRadical Benzylic Bromination ecust.edu.cn
1,2-BenzenedimethanolHydrogen Bromide (HBr)2-(Bromomethyl)benzyl alcohol chemicalbook.comNucleophilic Substitution
2-Methylbenzyl alcoholCarbon Tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃)1-(Bromomethyl)-2-methylbenzeneAppel Reaction

The introduction of the azide group can be achieved either by direct displacement of a halide or through the transformation of an amino group via a diazonium salt.

This is the most direct method for synthesizing this compound, provided a suitable di-halogenated precursor is available. Starting with 1,2-bis(bromomethyl)benzene, a selective mono-substitution reaction with an azide source can yield the target compound.

The reaction typically involves dissolving the di-bromide in a polar aprotic solvent like DMF or DMSO and adding a controlled amount of sodium azide. chemspider.com The reaction is often performed at room temperature or with gentle heating to control selectivity and prevent the formation of the diazido byproduct. The higher reactivity of benzylic bromides makes them excellent substrates for this Sₙ2 reaction. vulcanchem.com For example, benzyl bromide can be converted to benzyl azide in high yield (73-98%) using sodium azide in DMSO or PEG-400 at room temperature. chemspider.comgoogle.com Similar conditions, such as using sodium azide in a mixture of acetone and water, are also effective for the azidation of various benzyl bromides. google.com

An alternative strategy involves the synthesis of an aryl azide from an aromatic amine via a diazonium salt intermediate, a process known as the Sandmeyer reaction or a variation thereof. wikipedia.orgbyjus.comorganic-chemistry.org This pathway is particularly useful when the corresponding aniline (B41778) is more accessible than the halide precursor.

This synthetic plan can be executed in two ways:

Azidation then Bromination: Start with 2-methylaniline (o-toluidine). This amine is first converted into its corresponding diazonium salt by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with sodium azide to yield 2-azidotoluene. Subsequently, the methyl group of 2-azidotoluene can undergo radical benzylic bromination with NBS and a radical initiator to furnish the final product, this compound. vulcanchem.com

Bromination then Azidation: This less common route would involve starting with an aniline that already contains the bromomethyl group, such as 2-(bromomethyl)aniline (B1339722). This precursor would then undergo diazotization and subsequent reaction with sodium azide. However, the stability and availability of 2-(bromomethyl)aniline can be a limiting factor.

The Sandmeyer reaction provides a powerful and versatile method for introducing an azide group onto an aromatic ring, which is often complementary to nucleophilic substitution methods. organic-chemistry.org

Interactive Table: Comparison of Azide Introduction Methodologies
MethodStarting Material ExampleKey ReagentsIntermediateAdvantages
Nucleophilic Displacement1,2-Bis(bromomethyl)benzeneSodium Azide (NaN₃)None (direct conversion)Direct, often high-yielding. chemspider.com
Diazonium Transformation2-Methylaniline (o-Toluidine)1. NaNO₂/HCl 2. NaN₃ 3. NBS/Initiator2-AzidotolueneUtilizes readily available anilines. vulcanchem.com

Iii. Reactivity and Mechanistic Pathways of 1 Azido 2 Bromomethyl Benzene

Reactivity Profiling of the Azide (B81097) Group

The azide group of 1-azido-2-(bromomethyl)benzene is a prominent participant in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles. wikipedia.org

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole, in this case, the azide group, with a dipolarophile, typically an alkyne or alkene, to form a cyclic adduct. wikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction that joins azides and terminal alkynes to form 1,2,3-triazoles. wikipedia.org This reaction is noted for its mild reaction conditions, high yields, and exceptional regioselectivity. nih.govorganic-chemistry.org

1,3-Dipolar Cycloaddition Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselective Formation of 1,4-Disubstituted Triazoles

A hallmark of the CuAAC reaction is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgbeilstein-journals.org This is in stark contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgresearchgate.net The copper catalyst is crucial in directing the reaction pathway to favor the formation of the 1,4-isomer. mdpi.com This high degree of control makes the CuAAC a powerful tool for the precise construction of complex molecular architectures. One-pot procedures starting from the corresponding benzyl (B1604629) bromides, like this compound, allow for the in-situ generation of the azide followed by the CuAAC reaction, circumventing the need to isolate potentially unstable azide intermediates. researchgate.net

Table 1: Regioselectivity in Cycloaddition Reactions
Reaction TypeCatalystReactantsPrimary ProductReference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)This compound and a terminal alkyne1,4-Disubstituted 1,2,3-triazole nih.govorganic-chemistry.orgbeilstein-journals.org
Thermal Huisgen 1,3-Dipolar CycloadditionNone (Thermal)This compound and a terminal alkyneMixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgresearchgate.net
Catalyst Systems and Ligand Optimization (e.g., CuBr with TBTA)

The efficacy of the CuAAC reaction is significantly influenced by the catalyst system employed. Commonly, a Cu(I) source is used, which can be a Cu(I) salt like cuprous bromide (CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgglenresearch.com

Table 2: Common Catalyst Systems for CuAAC
Copper SourceLigand/AdditiveKey AdvantagesReference
CuBrTBTAHigh efficacy, increased reaction rate. nih.govglenresearch.com
CuSO₄Sodium Ascorbate (reducing agent), TBTAIn situ generation of Cu(I), cost-effective. beilstein-journals.org
CuI-Can be used, but may lead to 5-iodotriazole byproducts. beilstein-journals.org
[Cu(PPh₃)₂]NO₃-Effective in various solvents and neat conditions. beilstein-journals.org
Mechanistic Insights into CuAAC: Stepwise vs. Concerted Pathways

The mechanism of the CuAAC reaction has been a subject of detailed investigation. Unlike the concerted pathway of the thermal Huisgen cycloaddition, the copper-catalyzed reaction is generally accepted to proceed through a stepwise mechanism. beilstein-journals.orgnih.govresearchgate.net Quantum mechanical studies suggest that the copper catalyst lowers the activation barrier by transforming the reaction into a stepwise process. nih.govresearchgate.net

The proposed mechanism involves the formation of a copper-acetylide intermediate. nih.gov The azide then coordinates to the copper center, bringing the two reactants into close proximity and a favorable geometry for the subsequent cycloaddition. nih.gov This pre-reactive complexation facilitates the stepwise formation of the triazole ring. nih.govresearchgate.net While the stepwise mechanism involving a six-membered copper(III) metallacycle is widely supported, some recent studies using specific dicopper complexes have suggested the possibility of a concerted cycloaddition pathway. acs.orgscispace.com However, for most standard CuAAC conditions, the stepwise model provides a consistent explanation for the observed high rate and regioselectivity. beilstein-journals.org

In the absence of a catalyst, the 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, can occur thermally. wikipedia.orglookchem.com However, this reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgresearchgate.net The lack of regioselectivity arises from the comparable energy levels of the two possible transition states. organic-chemistry.org For instance, the thermal reaction between an azide and an alkyne at 98°C can produce a mixture of both adducts. wikipedia.org While feasible, the harsher conditions and lack of regiocontrol make the thermal Huisgen cycloaddition less synthetically attractive compared to its copper-catalyzed counterpart for many applications. nih.govresearchgate.net

Generation of Reactive Intermediates: Nitrenes and Nitrenium Ions

The azido (B1232118) group in this compound is a precursor to highly reactive nitrogen-based intermediates, primarily nitrenes. Thermal or photochemical decomposition of the azide leads to the extrusion of dinitrogen gas (N₂) and the formation of a transient arylnitrene. This electrophilic nitrene species can then undergo various intramolecular reactions. For instance, the nitrene generated from 2-azidobenzyl derivatives can insert into an adjacent C-H bond, a key step in the synthesis of fused nitrogen heterocycles like indoles. The proximity of the bromomethyl group offers a potential pathway for intramolecular trapping of the nitrene intermediate, leading to the formation of cyclic structures.

Staudinger Reaction and Related Aza-Wittig Type Transformations

The Staudinger reaction is a classic transformation of azides that involves their reaction with phosphines or phosphites to form aza-ylides. In the case of this compound, this reaction proceeds by the treatment of the azide with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), to yield an iminophosphorane. This intermediate is highly valuable in organic synthesis.

The subsequent intramolecular aza-Wittig reaction of the generated iminophosphorane is a powerful method for constructing nitrogen-containing rings. The nucleophilic nitrogen of the aza-ylide can displace the bromide from the adjacent bromomethyl group, leading to cyclization. This strategy has been successfully employed in the synthesis of various heterocyclic scaffolds. For example, the reaction of this compound with triphenylphosphine can lead to the formation of dihydroindolo[1,2-a]quinazolines and other related fused heterocycles through a cascade reaction sequence involving the intramolecular aza-Wittig cyclization.

Reductive Conversions of the Azide Functionality to Amines

The azido group is a stable precursor to a primary amine and can be readily reduced under various conditions. The conversion of this compound to 2-(bromomethyl)aniline (B1339722) is a synthetically important transformation, providing access to an ortho-substituted aniline (B41778) derivative.

Several reducing agents can achieve this conversion effectively. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Another widely used method is the Staudinger reduction, where the initially formed iminophosphorane is hydrolyzed to the amine. Other reagents capable of reducing aryl azides to amines include tin(II) chloride, sodium borohydride (B1222165) in the presence of a catalyst, or zinc dust in the presence of an acid. The choice of reducing agent can be critical to avoid unwanted side reactions involving the reactive bromomethyl group.

Table 1: Selected Reagents for the Reduction of this compound to 2-(bromomethyl)aniline

Reducing Agent/SystemDescription
H₂/Pd-C Catalytic hydrogenation is a clean and efficient method for azide reduction.
PPh₃ then H₂O The Staudinger reduction involves formation of an iminophosphorane followed by hydrolysis.
SnCl₂ Tin(II) chloride is a classical reagent for the reduction of nitro and azido groups.
NaBH₄/Catalyst Sodium borohydride can be used, often with a transition metal catalyst to enhance reactivity.
Zn/Acid Zinc metal in an acidic medium provides a strong reducing environment.

Aromatic Electrophilic Substitution Directed by the Azido Group

The azido group (-N₃) is known to be an ortho-, para-directing group in aromatic electrophilic substitution reactions. It is an activating group, albeit a weak one, due to the resonance donation of a lone pair from the nitrogen atom attached to the ring. However, its inductive effect is electron-withdrawing. For this compound, the positions open for electrophilic attack are C4 and C6, as the C2 position is already substituted. The directing effect of the azido group would favor substitution at these positions. While this reactivity is theoretically possible, the use of this compound in such reactions is not extensively documented, likely because the high reactivity of the azide and bromomethyl groups is often exploited in other, more synthetically useful transformations under conditions that are not always compatible with electrophilic aromatic substitution.

Migratory Rearrangements Involving the Azido Group

Aryl azides can undergo rearrangements, particularly upon thermolysis or photolysis, often proceeding through the nitrene intermediate. One such rearrangement is the Schmidt reaction, although this typically involves the reaction of a carboxylic acid or ketone with hydrazoic acid. A related process for aryl azides is ring expansion or contraction. For instance, the thermolysis of certain aryl azides can lead to the formation of azepines through ring expansion. In the context of this compound, the generated nitrene could potentially trigger complex rearrangements. Intramolecular reactions, such as the formation of benzazetidines or other strained rings, could be envisioned, although these are often transient species. The literature points towards tandem reactions where the azide is transformed, for example, into an iminophosphorane which then undergoes cyclization, a process that can be considered a form of molecular rearrangement leading to a stable heterocyclic product.

Reactivity Profiling of the Bromomethyl Group

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Characteristics)

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring makes this compound a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution reactions because the benzene ring can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.

The Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single concerted step. A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be used to introduce new functional groups at this position.

The Sₙ1 pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the departing bromide ion and the carbocation. The presence of the electron-donating azido group in the ortho position could potentially further stabilize the benzylic carbocation through resonance, making an Sₙ1 mechanism more plausible compared to unsubstituted benzyl bromide under certain conditions. The reaction of this compound with various nucleophiles is a cornerstone of its use in synthesizing complex molecules, often serving as the initial step in a multi-step sequence leading to heterocyclic compounds.

Table 2: Examples of Nucleophilic Substitution on this compound

NucleophileProduct TypePotential Application
Secondary Amine (e.g., Piperidine) Tertiary AmineSynthesis of bioactive molecules
Sodium Azide (NaN₃) Diazidomethane derivativePrecursor for ditetrazoles
Potassium Phthalimide N-substituted phthalimideGabriel synthesis of the corresponding amine
Sodium Thiophenolate (NaSPh) Benzyl Phenyl SulfideIntroduction of a sulfur linkage

Formation and Reactivity of Benzylic Carbocation Intermediates

The benzylic position of this compound is susceptible to the formation of a carbocation intermediate, particularly under conditions that favor the departure of the bromide leaving group. This benzylic carbocation exhibits significant stability due to the delocalization of the positive charge into the adjacent aromatic π-system. libretexts.org Resonance structures show that the positive charge is shared by the benzylic carbon and the ortho and para carbons of the benzene ring, which greatly stabilizes the intermediate compared to simple alkyl carbocations. libretexts.org

The formation of such an intermediate is a key step in SN1-type substitution reactions. The stability of the benzylic carbocation facilitates its formation and subsequent capture by a wide range of nucleophiles. youtube.com However, this reactivity is also accompanied by the potential for skeletal rearrangements. Carbocations are known to undergo rapid rearrangements to form more stable structures. libretexts.org For instance, a less stable carbocation can rearrange via a 1,2-hydride or 1,2-alkyl shift to generate a more stable benzylic carbocation, a phenomenon that complicates synthetic pathways but can also be exploited. libretexts.orgresearchgate.net In the context of related arylmethyl azides, acid-promoted reactions can generate N-aryliminium ions via carbocation intermediates, which are then trapped by nucleophiles. acs.org The stability of the carbocation intermediate in these cases plays a crucial role in the stereochemical outcome of the product. acs.org

Radical Reactions at the Benzylic Position

The benzylic position is inherently reactive towards radical intermediates due to the resonance stabilization of the resulting benzylic radical. libretexts.org The unpaired electron in a benzyl radical can delocalize into the π-electron system of the aromatic ring, making the abstraction of a benzylic hydrogen atom energetically favorable. libretexts.org While this compound itself lacks a benzylic hydrogen, its precursor, 2-methylbenzyl azide, or related structures could undergo such reactions. A classic example is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxide. libretexts.orgkhanacademy.org

The mechanism involves the generation of a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to yield the benzylic bromide product and regenerate a bromine radical to continue the chain reaction. libretexts.org This method has been successfully applied to the synthesis of the related compound 1-azido-4-(bromomethyl)benzene (B1279756) from 1-azido-4-methylbenzene, demonstrating that the azide functionality is compatible with these radical conditions. rsc.org Another example of a radical process at the benzylic position is radical azidation, which can be achieved by treating benzyl ethers with iodonium (B1229267) azide (IN₃). nih.gov

Reaction TypeReagentsIntermediateKey Feature
Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Resonance-stabilized benzylic radicalHigh selectivity for the benzylic position. libretexts.org
Radical Azidation Iodonium Azide (IN₃)Benzylic radicalDirect introduction of an azide group at the benzylic position. nih.gov

Interactions with Phosphines Leading to Unique Cyclization Products

The reaction of this compound with phosphines is a compelling example of how its dual functionality can lead to complex and unexpected outcomes. nih.gov Instead of a simple Staudinger reaction with the azide and/or quaternization at the benzylic bromide, the reaction can produce unique cyclization products. nih.govresearchgate.net

Research has shown that the reaction between a 1-azido-(2-halogenomethyl)benzene and a phosphine yields different products depending on the specific phosphine, the nature of the halogen (chlorine vs. bromine), and the solvent used. nih.gov

When 1-azido-2-(chloromethyl)benzene (B2457509) reacts with two equivalents of triphenylphosphine (PPh₃) in toluene (B28343), the expected product, an iminophosphorane-phosphonium adduct, is formed. nih.gov

However, when trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) or triethylphosphine (B1216732) (PEt₃) are used, the reaction surprisingly furnishes an aminophosphonium group substituted by a zwitterionic indazole. nih.gov

This same bicyclic indazole product can also be obtained using triphenylphosphine if the starting material is the more reactive this compound and the reaction is conducted in acetonitrile (B52724). nih.gov

A mechanism based on DFT calculations has been proposed for this unusual cyclization, highlighting the intricate interplay between the two functional groups when mediated by a phosphine. nih.govresearchgate.net

PhosphineHalogenSolventProduct
PPh₃ ClTolueneIminophosphorane-phosphonium adduct nih.gov
PCy₃, PEt₃ ClNot specifiedAminophosphonium-substituted zwitterionic indazole nih.gov
PPh₃ BrAcetonitrileAminophosphonium-substituted zwitterionic indazole nih.gov

Orthogonal Reactivity and Dual Functionalization Strategies

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in a molecule without affecting another. This compound is an excellent substrate for such strategies, as the azide and bromomethyl groups exhibit highly distinct chemical behaviors. vulcanchem.com This allows for the design of sequential and one-pot reactions that leverage this differential reactivity for the efficient construction of complex molecules.

Selective Chemical Transformations of Each Functional Group

The selective modification of either the azide or the bromomethyl group is readily achievable due to their different reactivity profiles. tandfonline.com

Benzylic Bromide: The bromomethyl group contains a reactive benzylic carbon attached to a good leaving group (bromide). It is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles (e.g., amines, thiols, carboxylates, and carbanions). vulcanchem.com For example, the bromomethyl group can react selectively with N-hydroxyphthalimide in the presence of potassium carbonate, leaving the azide group untouched for subsequent transformations. rsc.org

Azide Group: The azido group is a soft nucleophile and a classic 1,3-dipole. Its most prominent reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms a stable 1,2,3-triazole ring with terminal alkynes. vulcanchem.com The azide can also be reduced to a primary amine using reagents like triphenylphosphine/water (Staudinger reduction) or catalytic hydrogenation, transformations that can be performed selectively under the right conditions.

This orthogonal reactivity allows for the introduction of two different molecular fragments at specific positions on the benzene ring. clockss.org

Sequential Reaction Design Utilizing Differential Reactivity

The differential reactivity of the two functional groups is ideal for sequential synthetic strategies. tandfonline.com A common approach involves first utilizing the electrophilicity of the bromomethyl group, followed by a reaction involving the azide.

A typical sequence is:

SN2 Reaction: A nucleophile is introduced by displacing the benzylic bromide. This step anchors a desired moiety to the benzylic position.

Azide Transformation: The azide group, which was inert during the first step, is then transformed. This could involve a CuAAC reaction to append a second molecule via a triazole linker or reduction to an amine for further derivatization. rsc.org

An example of this design is seen in the synthesis of rufinamide, where a related starting material, 2-(bromomethyl)-1,3-difluorobenzene, is first converted to the corresponding azide. tandfonline.comresearchgate.net This azide is then subjected to a Huisgen 1,3-dipolar cycloaddition with an alkyne, demonstrating a clear sequential process where one functionality is installed and then the second is reacted. tandfonline.comresearchgate.net

One-Pot Synthetic Sequences Leveraging Both Functionalities

The distinct reactivity of the two functionalities can be leveraged to perform multiple transformations in a single reaction vessel, known as a one-pot synthesis. nih.govbeilstein-journals.org This approach improves efficiency by reducing the need for intermediate purification steps, saving time and resources.

A powerful one-pot strategy involves the in situ generation of an azide followed by its immediate reaction. For instance, a benzylic bromide can be combined with sodium azide and an alkyne in the presence of a copper catalyst. nih.govbeilstein-journals.org The reaction sequence proceeds as follows:

Nucleophilic Substitution: The benzylic bromide reacts with sodium azide to form the corresponding benzyl azide intermediate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly formed azide intermediate immediately undergoes a cycloaddition with the alkyne present in the same pot to yield the final 1,2,3-triazole product.

This one-pot nucleophilic substitution–cycloaddition sequence has been successfully applied to 1,2-bis(bromomethyl)benzene (B41939) and other benzylic bromides to generate bis(1,2,3-triazole) derivatives in good to excellent yields. nih.govbeilstein-journals.org Mechanochemical (ball milling) methods have also enabled a one-pot, three-step synthesis of the drug rufinamide, starting with the azidation of a bromomethyl group, followed by a Huisgen cycloaddition and subsequent amidation, all within the same reaction vessel. tandfonline.comtandfonline.com

Intramolecular Cyclization and Heterocycle Formation

The unique arrangement of a reactive azide and a bromomethyl group in an ortho position on a benzene ring makes this compound a versatile precursor for the synthesis of various heterocyclic structures. This section explores the intramolecular cyclization reactions of this compound, with a particular focus on its interaction with phosphines to form indazole derivatives and other general synthetic routes to nitrogen and oxygen heterocycles.

The reaction between 1-azido-2-(halomethyl)benzenes and phosphines can lead to different outcomes, including the formation of aminophosphonium-substituted indazoles through a surprising cyclization pathway. nih.govresearchgate.net Research has demonstrated that the structure of the final product is highly dependent on the specific reaction conditions employed. nih.gov

The course of the reaction between a 1-azido-2-(halomethyl)benzene and a phosphine is dictated by a combination of factors: the nature of the halogen atom, the type of phosphine used, and the polarity of the solvent. nih.gov

Halogen Identity: The reactivity difference between 1-azido-2-(chloromethyl)benzene and this compound is significant. When triphenylphosphine (PPh₃) is reacted with the chloro derivative in toluene, the expected Staudinger reaction followed by intramolecular alkylation occurs, yielding an iminophosphorane-phosphonium adduct. nih.gov However, using the bromo derivative, this compound, under otherwise similar conditions can facilitate the formation of a cyclized indazole product. nih.gov

Phosphine Structure: The structure of the phosphine reagent plays a crucial role. While triphenylphosphine (a triarylphosphine) with the chloro-precursor in toluene leads to the acyclic adduct, more nucleophilic trialkylphosphines, such as tricyclohexylphosphine (PCy₃) and triethylphosphine (PEt₃), promote the formation of an aminophosphonium-substituted zwitterionic indazole even from the chloro-precursor. nih.gov

Solvent Polarity: Solvent choice can steer the reaction toward cyclization. For the reaction involving triphenylphosphine, switching the solvent from nonpolar toluene to a polar aprotic solvent like acetonitrile is sufficient to promote the intramolecular cyclization of the bromo precursor, this compound, to the bicyclic indazole product. nih.gov

The interplay of these factors determines the reaction's outcome, as summarized in the table below.

Summary of Reaction Outcomes for 1-Azido-2-(halomethyl)benzene with Phosphines nih.gov
Halogen PrecursorPhosphineSolventPrimary Product
1-Azido-2-(chloromethyl)benzeneTriphenylphosphine (PPh₃)TolueneIminophosphorane-phosphonium adduct (Acyclic)
1-Azido-2-(chloromethyl)benzeneTrialkylphosphines (PCy₃, PEt₃)TolueneAminophosphonium-substituted indazole (Cyclized)
This compoundTriphenylphosphine (PPh₃)AcetonitrileAminophosphonium-substituted indazole (Cyclized)

A mechanism for the unexpected intramolecular cyclization to form the aminophosphonium-substituted indazole has been proposed, supported by Density Functional Theory (DFT) calculations. nih.gov The reaction is believed to proceed through the initial formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form a phosphinimine (iminophosphorane). Instead of undergoing a standard intramolecular Staudinger-type reaction, the phosphinimine engages in a cyclization pathway. This key step involves the nucleophilic attack of the iminophosphorane nitrogen onto the benzylic carbon, displacing the halide ion and forming the five-membered indazole ring. This process results in a zwitterionic indazole structure substituted with an aminophosphonium group. nih.govresearchgate.net

Precursors containing both azido and bromomethyl functionalities are valuable synthons for constructing a variety of nitrogen and oxygen heterocycles beyond the indazole systems described above. General strategies often involve a two-step sequence: an initial intermolecular nucleophilic substitution at the bromomethyl carbon, followed by an intramolecular cyclization involving the azide group or its transformation product. researchgate.net

One common approach involves the Sₙ2 substitution of the bromide by a nucleophile, such as a primary amine. researchgate.net The resulting intermediate can then undergo an intramolecular cyclization to form nitrogen-containing heterocycles like polysubstituted pyrroles. researchgate.net Similarly, condensation reactions of bromomethyl-containing compounds are employed in the synthesis of fused heterocyclic systems, such as quinoline-fused benzodiazepines. rsc.org Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these types of transformations. rsc.org

Iv. Computational and Theoretical Investigations of 1 Azido 2 Bromomethyl Benzene

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the molecular structure, spectroscopic properties, and reactivity of organic molecules.

DFT methods are widely employed to study the electronic structure and energetic properties of molecules like 1-azido-2-(bromomethyl)benzene. These calculations can provide detailed information on the molecule's geometry, conformational preferences, and the energies associated with chemical transformations.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, several conformations can be envisioned due to the rotation around the C(aryl)-C(CH2Br) and C(aryl)-N3 single bonds.

Computational studies on similar ortho-substituted benzene (B151609) derivatives suggest that the relative orientation of the azidomethyl and bromo groups will be influenced by steric and electronic interactions. The most stable conformers would likely minimize steric hindrance between the bulky azido (B1232118) and bromomethyl groups. The rotational barrier around the C-C bond connecting the bromomethyl group to the benzene ring is a key factor in determining the conformational landscape.

Table 1: Representative Torsional Angles in this compound

Dihedral Angle Description Expected Influence on Conformation
C1-C2-C7-Br Defines the orientation of the bromomethyl group relative to the benzene ring. Steric interactions with the azido group will favor staggered conformations.
C2-C1-N1-N2 Defines the orientation of the azido group relative to the benzene ring. The azido group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.

(Note: Atom numbering: C1-C6 for the benzene ring, C7 for the bromomethyl carbon, N1-N3 for the azide (B81097) group, with C1 attached to the azide and C2 to the bromomethyl group.)

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (infrared and Raman) which can be compared with experimental data to aid in structural characterization.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the azido group (asymmetric and symmetric stretches typically in the range of 2100-2200 cm⁻¹ and 1200-1300 cm⁻¹, respectively) and the C-Br stretching vibration (typically around 600-700 cm⁻¹). Analysis of the potential energy surface helps in identifying the various stable conformers and the energy barriers separating them.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
Azide (N₃) Asymmetric Stretch 2100 - 2200
Azide (N₃) Symmetric Stretch 1200 - 1300
C-Br Stretch 600 - 700
Aromatic C-H Stretch 3000 - 3100

DFT calculations can be used to predict bond dissociation energies (BDEs), which provide a measure of the strength of a chemical bond. The C-Br bond in the bromomethyl group is a likely site for homolytic cleavage. Studies on substituted benzyl (B1604629) bromides have shown that the C-Br BDE is influenced by the nature of the substituents on the aromatic ring. For unsubstituted benzyl bromide, the C-Br bond dissociation enthalpy has been reported to be approximately 255 kJ/mol rsc.org. The presence of the ortho-azido group, which can have both inductive and resonance effects, may slightly modify this value.

Transition state calculations are crucial for understanding the kinetics of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction can be calculated, providing insights into the reaction rate.

Theoretical calculations are invaluable for elucidating complex reaction mechanisms. For this compound, a potential intramolecular reaction is the cyclization to form a fused heterocyclic system. This could proceed through a nitrene intermediate formed by the thermal or photochemical decomposition of the azide group, followed by insertion into a C-H bond or addition to the aromatic ring. Alternatively, a concerted or stepwise nucleophilic attack of the azide onto the benzylic carbon, displacing the bromide, could lead to cyclization.

By mapping the reaction coordinate, which represents the progress of a reaction from reactants to products, computational chemists can identify intermediates and transition states, thereby providing a detailed picture of the reaction pathway. For instance, in a potential intramolecular cyclization, the reaction coordinate could be defined by the change in distance between the terminal nitrogen of the azide and the benzylic carbon.

While this compound itself is achiral, it can participate in reactions that generate chiral products. Computational studies can help in understanding and predicting the stereoselectivity of such reactions. For example, if the molecule were to react with a chiral reagent, DFT calculations could be used to model the transition states leading to different stereoisomers and predict the major product based on the relative activation energies.

The azido and bromomethyl groups can also act as directing groups in electrophilic aromatic substitution reactions, although their influence would be in competition. The azido group is generally considered an ortho, para-directing group due to its ability to donate electron density to the ring through resonance, while being inductively withdrawing. The bromomethyl group is a deactivating group. Computational analysis of the electron density distribution in the molecule can help predict the most likely sites for electrophilic attack.

Selection and Application of Basis Sets (e.g., 6-31G(d), 6-311++G(d,p))

The accuracy of computational studies is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between computational cost and the desired level of accuracy.

For a molecule like this compound, a common starting point for geometry optimization and preliminary calculations is the Pople-style basis set 6-31G(d) . This is a split-valence basis set that provides a good balance of speed and reasonable accuracy for many organic molecules. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds accurately.

For more precise calculations of electronic properties, energies, and spectroscopic parameters, larger and more flexible basis sets are employed. The 6-311++G(d,p) basis set represents a significant improvement. researchgate.netohio-state.edu It is a triple-split valence basis set, offering greater flexibility for the valence electrons. The additions to this basis set are significant:

++ : These symbols indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing species with electron density far from the nucleus, such as anions or molecules in excited states, and for accurately modeling weak interactions.

(d,p) : This indicates the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, leading to a more accurate representation of bonding. ohio-state.edu

In studies of similar aromatic and azido-containing compounds, the B3LYP/6-311+G(2d,p) level of theory has been successfully used to achieve good agreement between calculated and experimental data. nih.govsemanticscholar.org The choice of a triple-zeta quality basis set is generally recommended for reliable thermochemical and reactivity calculations using Density Functional Theory (DFT). ohio-state.edu

Basis SetDescriptionTypical Application
6-31G(d)Double-split valence with d-polarization functions on heavy atoms.Initial geometry optimizations, screening studies, calculations on very large systems.
6-311++G(d,p)Triple-split valence with diffuse functions on all atoms and polarization functions on all atoms.High-accuracy energy calculations, NMR chemical shift predictions, analysis of electronic properties and weak interactions. nih.gov

Implementation of Solvation Models in Computational Studies

Chemical reactions and spectroscopic measurements are most often performed in solution, where the solvent can significantly influence the properties and reactivity of a solute molecule. Computational models account for these effects using solvation models, which can be broadly categorized as explicit or implicit. wikipedia.org

Implicit solvation models, also known as continuum models, are computationally efficient and widely used. fiveable.me They treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. fiveable.me The solute is placed within a cavity in this dielectric continuum, and its charge distribution polarizes the surrounding medium. fiveable.me This interaction is then incorporated into the quantum mechanical calculation.

Commonly implemented implicit solvation models include:

Polarizable Continuum Model (PCM) : This is a popular method that creates a solute-shaped cavity and calculates the electrostatic interaction between the solute and the apparent surface charge that builds up at the cavity surface. nih.govwikipedia.org

Solvation Model based on Density (SMD) : This model is based on the PCM but incorporates parameters derived from a wide range of experimental solvation data, often providing high accuracy for solvation free energies.

Conductor-like Screening Model (COSMO) : This model approximates the dielectric medium as a conductor, which simplifies the calculation of the surface charges and can be more robust. wikipedia.org

These models allow for the calculation of molecular properties in various solvents by simply changing the dielectric constant and other solvent parameters, enabling the study of how solvent polarity affects the structure, stability, and electronic properties of this compound.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a useful degree of accuracy. The standard approach involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Following this, a Gauge-Independent Atomic Orbital (GIAO) calculation is performed to determine the isotropic magnetic shielding tensors for each nucleus.

The absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δsample = σref - σsample

For reliable results, the shielding tensor of the reference compound (σref) must be calculated at the same level of theory as the sample molecule. researchgate.net Studies on similar organic molecules, including azido-containing compounds, have shown that a good linear correlation can be achieved between experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts, although systematic deviations can occur. nih.govsemanticscholar.org These calculations are invaluable for assigning signals in experimental spectra and for understanding how the electronic structure influences the local magnetic environment of each nucleus.

Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis of the Azide Group (HOMO/LUMO Characteristics)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital) : This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For an aryl azide like this compound, the HOMO is expected to be a π-type orbital with significant electron density distributed across the azide group and the aromatic ring. The energy of the HOMO is a critical factor in determining the molecule's ionization potential and its reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO is typically a π*-antibonding orbital. In reactions like 1,3-dipolar cycloadditions, a key reaction type for azides, the interaction between the azide's HOMO and the dipolarophile's LUMO (or vice-versa) is what governs the reaction pathway. wikipedia.org

The presence of the electron-withdrawing azide group and the bromomethyl substituent influences the energies and distributions of these frontier orbitals. rsc.org Analysis of the FMOs can provide insight into the regioselectivity and reactivity of this compound in various chemical transformations.

Characterization of Charge Distribution and Polarity of the Azide Moiety

The azide functional group (–N₃) has a unique electronic structure that can be described by several resonance contributors. nih.gov This results in a distinct charge distribution and polarity.

The most significant resonance structures show a separation of charge across the three nitrogen atoms:

[R–N⁻–N⁺≡N] ↔ [R–N=N⁺=N⁻]

This leads to the following key characteristics:

The central nitrogen atom (N₂) bears a formal positive charge. study.com

The terminal nitrogen atom (N₃) bears a formal negative charge. study.com

The nitrogen atom attached to the benzene ring (N₁) has a partial negative charge.

This inherent charge separation makes the azide group a dipole. For example, phenyl azide has a calculated dipole moment of approximately 1.44 D. nih.gov Computational methods such as Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom, providing a quantitative picture of this polarity. researchgate.net This charge distribution is fundamental to the azide's reactivity, influencing its behavior as a 1,3-dipole and its interactions with electrophiles and nucleophiles. wikipedia.orgnih.gov

Nitrogen AtomFormal Charge (Major Resonance Structures)Role in Reactivity
N₁ (attached to ring)Negative / NeutralSite of attachment, influences aromatic system.
N₂ (central)PositiveElectrophilic character.
N₃ (terminal)NegativeNucleophilic character, site of attack in many reactions.

Influence of Intramolecular Hydrogen Bonding on Reactivity Profiles

The ortho-positioning of the azide and bromomethyl groups in this compound creates the potential for intramolecular interactions that could influence its conformation and reactivity. Specifically, a weak intramolecular hydrogen bond of the C–H···N type could form between one of the hydrogen atoms of the bromomethyl group (–CH₂Br) and the inner (N₁) or terminal (N₃) nitrogen atom of the azide group.

While C–H bonds are not strong hydrogen bond donors, such interactions are known to be structurally significant in certain systems, often leading to the formation of stable five- or six-membered ring motifs. mdpi.comnih.gov The formation of such a bond would:

Constrain Conformation : It could restrict the rotation of the bromomethyl group, favoring a specific conformation of the molecule.

Alter Reactivity : By locking the conformation, the hydrogen bond could influence the steric accessibility of both the azide and bromomethyl groups. This might affect the rates of reactions such as nucleophilic substitution at the benzylic carbon or cycloaddition at the azide group.

The existence and strength of such a weak interaction could be investigated computationally using methods like Atoms-In-Molecules (AIM) theory, which analyzes the electron density topology to identify and characterize bonding interactions. nih.govnih.gov If present, even a weak intramolecular hydrogen bond could play a subtle but important role in modulating the reactivity profile of this compound.

Mechanistic Insights Derived from Computational Data

Computational studies are instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and elucidating the step-by-step pathways through which reactants are converted into products. These theoretical explorations provide a level of detail that is often inaccessible through experimental methods alone.

While specific computational studies focused exclusively on this compound are not extensively documented in the public domain, the well-established reactivity of its constituent functional groups allows for the validation of proposed reaction mechanisms through analogy with computationally studied systems. The primary reactive sites of this compound are the benzylic bromide, which is susceptible to nucleophilic substitution, and the azide group, which can undergo various cycloadditions and rearrangements.

For instance, the substitution of the bromide is expected to proceed via an S_N2 mechanism. Computational analyses of similar benzylic bromides confirm the feasibility of a backside attack by a nucleophile, leading to inversion of configuration at the methylene (B1212753) carbon. Density Functional Theory (DFT) calculations on related systems can be used to model the potential energy surface of such a reaction, providing quantitative estimates of the activation energy and reaction enthalpy. These calculations would validate the proposed S_N2 pathway over a dissociative S_N1 mechanism, which would likely be disfavored due to the instability of the primary carbocation.

Furthermore, computational studies on intramolecular cyclizations involving ortho-azido-substituted systems can refine our understanding of potential reaction pathways for this compound derivatives. Theoretical models can predict the favorability of cyclization versus intermolecular reactions, depending on the nature of the reactants and reaction conditions.

Table 1: Representative Computational Data for S_N2 Reactions of Benzylic Halides

NucleophileSubstrateComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
CN⁻Benzyl ChlorideDFT (B3LYP/6-31G*)15.2-25.8
OH⁻Benzyl BromideMP2/aug-cc-pVDZ18.5-18.3
N₃⁻Benzyl BromideDFT (M06-2X/6-311+G**)16.8-22.1

Note: The data in this table are illustrative and based on computational studies of similar benzylic halides, not specifically this compound.

Computational chemistry is particularly adept at explaining and predicting the stereochemical outcomes of reactions. For synthetic routes involving this compound, understanding the factors that control regioselectivity and diastereoselectivity is crucial for the efficient synthesis of target molecules.

In reactions where the azide group of a this compound derivative participates in a cycloaddition, such as a [3+2] cycloaddition with an alkyne, computational models can predict the preferred regioisomer. By calculating the energies of the different possible transition states, the pathway with the lower activation energy can be identified, which corresponds to the major product observed experimentally. These calculations often involve an analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants to rationalize the observed regioselectivity.

Similarly, in reactions where a chiral center is formed, computational methods can be used to predict the diastereoselectivity. For example, if this compound were to react with a chiral nucleophile, DFT calculations could be employed to model the transition states leading to the different diastereomeric products. The calculated energy difference between these transition states would allow for a prediction of the diastereomeric ratio.

The interaction of the azide functional group with metal species is a key aspect of many catalytic and synthetic processes. Computational studies can provide a detailed picture of the coordination of the azido group in this compound with various metal centers.

Through molecular orbital analysis, it can be shown that the terminal nitrogen atom of the azide group acts as a Lewis base, donating electron density to an empty orbital on the metal center. DFT calculations can be used to determine the geometry and strength of this coordination. Important parameters that can be calculated include the metal-nitrogen bond distance, the coordination energy, and the changes in the electronic structure of both the azide and the metal upon coordination.

These computational insights are critical for understanding the role of metal catalysts in reactions involving this compound. For example, in a metal-catalyzed reaction, the coordination of the azide group to the metal center can activate the molecule for subsequent transformations. The nature of this coordination, whether it is monodentate or bidentate, and the electronic effects of the metal can all be elucidated through computational modeling.

Table 2: Calculated Properties of Azide-Metal Coordination Complexes

Metal SpeciesCoordination ModeM-N Bond Distance (Å)Coordination Energy (kcal/mol)
Cu(I)End-on (η¹)2.05-15.7
Pd(0)Side-on (η²)2.18-12.3
Ru(II)End-on (η¹)2.12-18.9

Note: This table presents typical computational data for the coordination of an organic azide to different metal species and is intended to be illustrative of the types of insights gained from such studies.

V. Applications in Chemical Synthesis and Functional Materials

Building Block for Heterocyclic Chemistry

The dual functionality of 1-azido-2-(bromomethyl)benzene makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The azide (B81097) group can participate in cycloaddition reactions or be reduced to an amine, while the bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide range of substituents.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov In this reaction, the azide moiety of this compound readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. jocpr.comscielo.brbeilstein-journals.orgscielo.br

The general scheme for the CuAAC reaction involving this compound is depicted below:

CuAAC reaction of this compound

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. scielo.brscielo.br This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The copper catalyst orchestrates the reaction pathway to favor the formation of the 1,4-isomer, making it a highly predictable and reliable method for the synthesis of these heterocycles. scielo.brscielo.br

The table below presents examples of 1,4-disubstituted 1,2,3-triazoles synthesized from this compound and various alkynes, highlighting the versatility of this reaction.

Alkyne ReactantProduct: 1-(2-(bromomethyl)benzyl)-4-substituted-1H-1,2,3-triazoleReference
Phenylacetylene1-(2-(bromomethyl)benzyl)-4-phenyl-1H-1,2,3-triazole jocpr.com
Propargyl alcohol(1-(2-(bromomethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol scielo.br
Ethynyltrimethylsilane1-(2-(bromomethyl)benzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole beilstein-journals.org

While the direct synthesis of aminophosphonium-substituted indazoles from this compound via an intramolecular cyclization of a phosphonium (B103445) salt intermediate is not extensively documented in readily available literature, the synthesis of indazoles through intramolecular cyclization of ortho-substituted benzene (B151609) derivatives is a known strategy. For instance, the intramolecular amination of ortho-haloarylhydrazones is a reported method for indazole synthesis. nih.gov

A plausible, though not explicitly cited, pathway could involve the reaction of this compound with a phosphine (B1218219) to form an ortho-azidobenzylphosphonium salt. Subsequent reduction of the azide to an amine, followed by an intramolecular cyclization, could potentially lead to the formation of an aminophosphonium-substituted indazole. However, specific research findings detailing this particular transformation are not currently available.

The azide functionality in this compound can serve as a precursor for other nitrogen-containing heterocycles beyond triazoles. For instance, the thermolysis or photolysis of vinyl azides is a known method for the synthesis of highly strained three-membered heterocycles called 2H-azirines. organic-chemistry.orgresearchgate.net Although this compound is not a vinyl azide, analogous transformations of the azide group could potentially lead to azirine-containing intermediates.

These reactive azirine intermediates can then be trapped with various reagents to form other heterocyclic systems. For example, the reaction of azirines with acyl halides can lead to the formation of oxazoles. beilstein-journals.orgnih.gov A general synthetic strategy involves the generation of an azirine from an azide precursor, which then reacts with an acyl halide to furnish the oxazole (B20620) ring. beilstein-journals.orgnih.gov While direct examples starting from this compound are not prominent in the literature, the chemical principles suggest its potential as a starting material for such transformations.

Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Utilization in Click Chemistry Methodologies

The principles of click chemistry, which emphasize modularity, high yields, and simple reaction conditions, are well-embodied in the applications of this compound. Its distinct reactive sites allow for its use as a versatile linker molecule.

The presence of both an azide and a bromomethyl group allows this compound to act as a bifunctional or "heterobifunctional" linker in click chemistry applications. The azide group can participate in a CuAAC reaction to attach to an alkyne-containing molecule. Subsequently, the bromomethyl group provides a handle for further functionalization through nucleophilic substitution.

This bifunctional nature is particularly useful in the field of bioconjugation and materials science. For example, a biomolecule or a polymer functionalized with an alkyne can be "clicked" with this compound. The resulting conjugate, now bearing a reactive bromomethyl group, can then be attached to another molecule or surface that has a suitable nucleophile. This stepwise, orthogonal functionalization allows for the precise construction of complex molecular architectures.

The table below illustrates the potential sequential reactions of this compound as a bifunctional reagent.

StepReactionReactantFunctional Group on this compoundProduct Feature
1CuAACAlkyne-functionalized moleculeAzideFormation of a stable 1,2,3-triazole linkage
2Nucleophilic SubstitutionNucleophile (e.g., thiol, amine)BromomethylAttachment of a second molecule or functional group

This dual reactivity underscores the value of this compound as a versatile building block for creating well-defined and functionalized molecules and materials.

Advanced Synthetic Methodologies

A common and highly effective one-pot approach involves the in situ generation of an organic azide from its corresponding halide, followed immediately by a CuAAC reaction. researchgate.netchapman.edu For example, a reaction could start with 1,2-bis(bromomethyl)benzene (B41939). In a single vessel, this starting material can be treated with one equivalent of sodium azide to generate this compound in situ. Without isolation, an alkyne and a copper(I) catalyst are then added to the mixture, triggering the cycloaddition to form the triazole. beilstein-journals.org This process avoids the need to handle and isolate potentially unstable organic azide intermediates, which is a significant safety advantage. researchgate.net The efficiency of this telescoping process makes it highly attractive for generating libraries of compounds for drug discovery and materials science. acgpubs.org

Step (in one pot)ReagentsTransformation
1. Azide Formation Organic Halide (e.g., R-CH₂Br), Sodium Azide (NaN₃)The halide is converted to the corresponding azide (R-CH₂N₃).
2. Cycloaddition Alkyne (R'-C≡CH), Cu(I) catalyst, Sodium AscorbateThe in situ generated azide undergoes cycloaddition with the alkyne.
Final Product 1,4-disubstituted 1,2,3-triazoleA stable triazole is formed without isolating the azide intermediate.

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, particularly those involving hazardous reagents or intermediates. rsc.org The synthesis and use of organic azides are prime candidates for this technology due to the potential dangers of batch processing, such as the accumulation of heat and the formation of explosive hydrazoic acid in the reactor headspace. researchgate.net

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Risk of thermal runaway and accumulation of hazardous intermediates (e.g., HN₃). researchgate.netExcellent heat transfer and small reactor volumes minimize risks; hazardous intermediates are generated and consumed immediately.
Scalability Scaling up requires larger, more complex reactors and poses significant safety challenges.Achieved by running the system for a longer duration ("scaling out") rather than increasing reactor size.
Process Control Difficult to precisely control temperature and mixing, especially on a large scale.Precise and automated control over temperature, pressure, residence time, and stoichiometry. umontreal.ca
Yield & Purity Often lower due to side reactions and decomposition over long reaction times.Typically higher yields and purities due to superior process control and shorter exposure to reaction conditions. d-nb.info

Vi. Future Research Directions and Perspectives on 1 Azido 2 Bromomethyl Benzene

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future investigations into the reaction pathways of 1-azido-2-(bromomethyl)benzene are expected to uncover novel transformations and reactivity patterns. The interplay between the ortho-positioned azide (B81097) and bromomethyl groups offers opportunities for unique intramolecular reactions. For instance, research could explore transition-metal-catalyzed processes that facilitate tandem reactions, where the benzylic bromide first undergoes a cross-coupling reaction, followed by an intramolecular cyclization involving the azide moiety. Such strategies could provide rapid access to complex heterocyclic scaffolds.

Furthermore, the exploration of reactions that differentiate the reactivity of the two functional groups under specific conditions will be a key area of focus. This could involve the development of orthogonal protection-deprotection strategies or the use of chemoselective reagents that react with either the azide or the bromide exclusively. Understanding the subtle electronic and steric influences of substituents on the benzene (B151609) ring will also be crucial in modulating the reactivity of both functional groups and guiding the design of new synthetic methodologies. Investigations into the cyclization of ortho-azidoaryl lithium species, generated from related 2-azido-aryl bromides, have demonstrated a new approach to aromatic heterocycles, suggesting that similar strategies could be applied to this compound to explore novel intramolecular cyclizations lookchem.com.

Development of Asymmetric Synthesis Approaches Incorporating This Compound

The development of asymmetric syntheses utilizing this compound as a chiral building block or in the presence of chiral catalysts is a promising avenue for future research. While asymmetric synthesis is a broad field, the application to this specific compound remains largely unexplored beilstein-journals.orgnih.govcram.com. Future work could focus on the enantioselective transformation of the functional groups. For example, chiral catalysts could be employed in the nucleophilic substitution of the benzylic bromide to introduce a new stereocenter.

Moreover, the azide group can be reduced to a primary amine, which can then be derivatized with chiral auxiliaries or resolved to afford enantiomerically pure products. The development of chiral phase-transfer catalysts for reactions involving the bromomethyl group could also enable the asymmetric synthesis of a variety of chiral derivatives. The synthesis of chiral aziridines from fluorinated diazo reagents and the asymmetric synthesis of optically active thietanes are examples of how related functionalities can be manipulated to create chiral molecules, suggesting potential pathways for the asymmetric functionalization of this compound beilstein-journals.org.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Advanced computational modeling will undoubtedly play a pivotal role in accelerating the exploration of this compound's synthetic potential. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the azide and bromomethyl groups, elucidate reaction mechanisms, and guide the rational design of new reactions. For example, computational studies could be used to model the transition states of potential intramolecular cyclizations, providing insights into the feasibility and stereochemical outcomes of such reactions.

Furthermore, predictive modeling can aid in the design of catalysts that can selectively activate one of the functional groups. By simulating the interactions between the substrate and various catalysts, researchers can identify promising candidates for experimental investigation. Computational studies on related halide compounds have demonstrated the ability to predict electronic structure and stability, indicating that similar models could be applied to understand the chemical trends and reactivity of this compound and its derivatives arxiv.org. This in silico approach will not only save significant experimental time and resources but also deepen our fundamental understanding of the compound's chemical behavior.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms represents a significant step towards accelerating the discovery of new molecules and materials. Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the generation of diverse compound libraries nih.govsynplechem.comnih.govchemrxiv.org. The bifunctional nature of this compound makes it an ideal candidate for such platforms, as it can be used to generate a wide array of derivatives by varying the reaction partners for both the azide and the bromomethyl groups.

High-throughput screening of these libraries for biological activity or material properties could lead to the rapid identification of new drug candidates or functional materials. The development of robust and reliable automated protocols for reactions involving this compound will be crucial for its successful integration into these platforms researchgate.netnih.gov. This will involve optimizing reaction conditions to ensure high yields and purities across a broad range of substrates.

Emerging Applications in Materials Science and Polymer Chemistry

The unique chemical functionalities of this compound open up exciting possibilities for its application in materials science and polymer chemistry. The azide group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile method for linking molecules together. This could be exploited to incorporate this compound into polymers, creating materials with tailored properties.

For instance, the benzylic bromide can be used as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with an azide group at the chain end. This terminal azide can then be used to functionalize the polymer or to link it to other molecules or surfaces. The ability to create novel polymer architectures and functional materials suggests that this compound could find applications in areas such as drug delivery, surface modification, and the development of advanced coatings and adhesives.

Q & A

Q. What strategies are employed to mitigate cytotoxicity in bioorthogonal probes derived from this compound?

  • Methodology : Structural modifications, such as replacing bromine with fluorine, reduce electrophilic toxicity. In vitro assays (MTT, apoptosis markers) show that fluorinated analogs retain click reactivity while decreasing IC₅₀ values by 40% in HeLa cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.